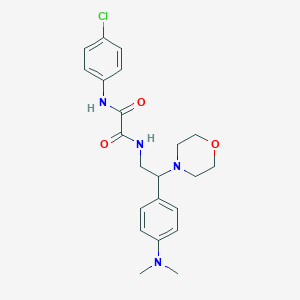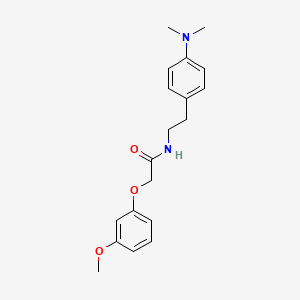
N-(4-(dimethylamino)phenethyl)-2-(3-methoxyphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(dimethylamino)phenethyl)-2-(3-methoxyphenoxy)acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a dimethylamino group attached to a phenethyl moiety, which is further connected to a methoxyphenoxy acetamide structure. Its unique chemical structure allows it to participate in various chemical reactions and exhibit significant biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(dimethylamino)phenethyl)-2-(3-methoxyphenoxy)acetamide typically involves multiple steps:
Formation of the Phenethylamine Intermediate: The initial step involves the synthesis of 4-(dimethylamino)phenethylamine through the reaction of 4-nitrobenzaldehyde with dimethylamine, followed by reduction.
Coupling with 3-Methoxyphenol: The phenethylamine intermediate is then reacted with 3-methoxyphenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the phenoxy intermediate.
Acetylation: The final step involves the acetylation of the phenoxy intermediate using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-(4-(dimethylamino)phenethyl)-2-(3-methoxyphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenethyl derivatives.
科学研究应用
N-(4-(dimethylamino)phenethyl)-2-(3-methoxyphenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of N-(4-(dimethylamino)phenethyl)-2-(3-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways, leading to changes in cellular functions and responses.
相似化合物的比较
Similar Compounds
N-(4-(dimethylamino)phenethyl)-2-(4-methoxyphenoxy)acetamide: Similar structure with a different position of the methoxy group.
N-(4-(dimethylamino)phenethyl)-2-(3-ethoxyphenoxy)acetamide: Similar structure with an ethoxy group instead of a methoxy group.
Uniqueness
N-(4-(dimethylamino)phenethyl)-2-(3-methoxyphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
属性
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-2-(3-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-21(2)16-9-7-15(8-10-16)11-12-20-19(22)14-24-18-6-4-5-17(13-18)23-3/h4-10,13H,11-12,14H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDSTOMNYRYYQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)COC2=CC=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

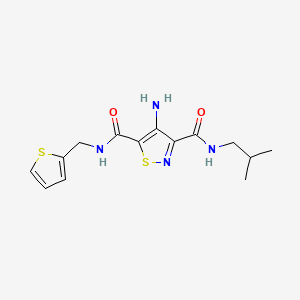

![6-((2,5-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2460571.png)
![7-(2,3-dihydroxypropyl)-3-methyl-8-[(2Z)-2-(pyridin-4-ylmethylidene)hydrazinyl]purine-2,6-dione](/img/structure/B2460572.png)
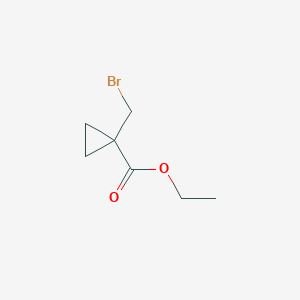
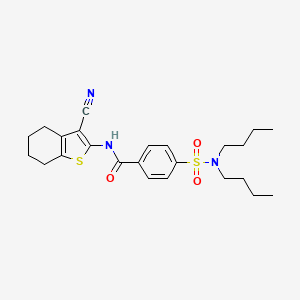
![4-Bromobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2460579.png)
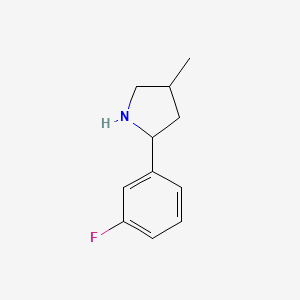
![[3,5-Bis(piperidin-1-ylcarbonyl)phenyl]amine](/img/structure/B2460581.png)
![(2S)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine](/img/structure/B2460582.png)
![7-hydroxy-3-(3-methoxyphenoxy)-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2460584.png)
![N-[3-[(3-Oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2460587.png)
